Product packaging for Fmoc-NH-ethyl-SS-propionic NHS ester(Cat. No.:)

Fmoc-NH-ethyl-SS-propionic NHS ester

Cat. No.: B607498
M. Wt: 500.6 g/mol
InChI Key: XTOJUNPXMJPADI-UHFFFAOYSA-N
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Description

Evolution of Chemoselective Linkers in Chemical Biology and Materials Science

The field of bioconjugation has undergone a significant evolution from its early days of using relatively non-specific reagents to the current era of highly selective and efficient "click chemistry" and bioorthogonal reactions. Initially, the primary methods for linking biomolecules involved reactions targeting highly abundant functional groups, such as primary amines, leading to heterogeneous products with little control over the site of conjugation.

The quest for greater control and specificity led to the development of chemoselective linkers, which are designed to react with a specific functional group in the presence of many others. This has enabled the site-specific modification of proteins, nucleic acids, and other biomolecules, which is crucial for preserving their biological activity and for the creation of well-defined conjugates. The introduction of concepts like bioorthogonal chemistry, where reactions can proceed in a biological environment without interfering with native biochemical processes, has further expanded the toolkit of the chemical biologist.

Design Principles of Multi-functional Crosslinkers for Complex Systems

As the complexity of the desired molecular constructs has increased, so too has the sophistication of the crosslinkers used to build them. Multi-functional crosslinkers are designed with several key features in mind:

Multiple Reactive Groups: These linkers possess two or more different reactive moieties, allowing for the sequential or orthogonal conjugation of multiple molecules. This is essential for building complex architectures like antibody-drug conjugates (ADCs), where an antibody, a cytotoxic drug, and potentially a solubilizing agent are all brought together.

Spacer Arms: The length and chemical nature of the spacer arm connecting the reactive groups are critical. They can influence the solubility, stability, and steric accessibility of the final conjugate.

Cleavable Moieties: The incorporation of cleavable linkers allows for the controlled release of a conjugated molecule under specific conditions. These triggers can be chemical, enzymatic, or physical in nature.

Protecting Groups: Removable protecting groups are often used to mask a reactive group until it is needed, allowing for a stepwise and controlled assembly process.

Contextualizing Fmoc-NH-ethyl-SS-propionic NHS Ester within Reducible and Orthogonal Linker Architectures

This compound is a prime example of a multi-functional crosslinker that integrates several of the design principles mentioned above. Its structure is a testament to the modular approach of modern linker design:

N-Hydroxysuccinimide (NHS) Ester: This is a highly reactive group that specifically targets primary amines, such as those found on the side chains of lysine (B10760008) residues in proteins, to form stable amide bonds. glenresearch.comthermofisher.com The reaction is efficient under mild pH conditions (typically pH 7-9). glenresearch.com

Disulfide (-S-S-) Bond: This is a key feature that makes the linker cleavable. Disulfide bonds are stable in the oxidizing environment of the bloodstream but are readily cleaved in the reducing environment inside a cell, which has a much higher concentration of glutathione (B108866) (GSH). nih.gov This redox potential difference is a widely exploited strategy for intracellular drug delivery. nih.gov

Fmoc (9-fluorenylmethyloxycarbonyl) Group: This is a base-labile protecting group for the amine. fiveable.metotal-synthesis.comgenscript.com It is stable under acidic and neutral conditions but can be selectively removed with a mild base, such as piperidine (B6355638), to reveal a primary amine. fiveable.mespringernature.com This allows for further, orthogonal modification at this position.

The orthogonality of this linker is a key feature. The NHS ester can be reacted with a primary amine, while the Fmoc-protected amine remains untouched. Subsequently, the Fmoc group can be removed under basic conditions to expose a new reactive site for a second conjugation step, without affecting the newly formed amide bond or the disulfide bond. Finally, the disulfide bond can be cleaved under reducing conditions, independent of the other functionalities. This tripartite reactivity allows for a highly controlled and stepwise assembly of complex bioconjugates.

Significance of Cleavable Linkers in Controlled Release Strategies

Cleavable linkers are at the heart of stimuli-responsive drug delivery systems. The ability to release a therapeutic agent at a specific location and time can dramatically improve its efficacy and reduce off-target toxicity. Disulfide-based cleavable linkers are particularly significant for several reasons:

Tumor Targeting: The intracellular environment of many tumor cells is more reducing than that of normal cells and the bloodstream, providing a degree of selectivity for drug release. nih.gov

Mechanism of Release: The cleavage of the disulfide bond by glutathione, a naturally occurring tripeptide, is a well-understood and efficient process. nih.govdntb.gov.ua This leads to the release of the conjugated molecule in its active form.

Tunable Stability: The stability of the disulfide bond can be modulated by introducing steric hindrance around the bond, allowing for the fine-tuning of the release kinetics.

The following table summarizes the key functional components of this compound and their roles:

Functional GroupRoleTrigger for Reaction/Cleavage
NHS Ester Amine-reactive group for conjugationPrimary amines (e.g., lysine residues)
Disulfide Bond Reductively cleavable moietyReducing agents (e.g., glutathione)
Fmoc Group Protecting group for the amineBasic conditions (e.g., piperidine)

Research Findings on Disulfide Linker Cleavage

Several studies have demonstrated the efficacy of disulfide linkers in controlled release applications. For instance, the release of a therapeutic agent from a disulfide-linked conjugate can be quantified under simulated physiological conditions.

Below is a table with hypothetical but representative data illustrating the release of a drug from a disulfide-linked conjugate in the presence of different concentrations of glutathione (GSH), mimicking the intracellular and extracellular environments.

Glutathione (GSH) ConcentrationTime (hours)Drug Release (%)
10 µM (Extracellular)1< 1
10 µM (Extracellular)6~2
10 µM (Extracellular)24~5
10 mM (Intracellular)145
10 mM (Intracellular)685
10 mM (Intracellular)24>95

This data clearly shows a significantly faster and more complete release of the drug at the higher glutathione concentration, which is representative of the intracellular environment. This differential release is the cornerstone of the targeted drug delivery strategy employing disulfide linkers.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H24N2O6S2 B607498 Fmoc-NH-ethyl-SS-propionic NHS ester

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 3-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethyldisulfanyl]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N2O6S2/c27-21-9-10-22(28)26(21)32-23(29)11-13-33-34-14-12-25-24(30)31-15-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-8,20H,9-15H2,(H,25,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTOJUNPXMJPADI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)CCSSCCNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N2O6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

500.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Fmoc Nh Ethyl Ss Propionic Nhs Ester and Its Precursors

Strategies for the Construction of the N-Hydroxysuccinimide (NHS) Ester Moiety

The formation of the NHS ester is a critical step, rendering the molecule reactive towards primary amines. This transformation is typically achieved by activating the carboxylic acid group of the precursor, Fmoc-NH-ethyl-SS-propionic acid.

Carbodiimide-Mediated Coupling Approaches

Carbodiimide-mediated coupling is a widely utilized and efficient method for the synthesis of NHS esters. This approach involves the use of a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to activate the carboxyl group of the precursor acid. The activated species then reacts with N-hydroxysuccinimide (NHS) to form the desired NHS ester.

The reaction mechanism commences with the reaction of the carboxylic acid with the carbodiimide, forming a highly reactive O-acylisourea intermediate. This intermediate is susceptible to nucleophilic attack by the hydroxyl group of NHS, leading to the formation of the stable NHS ester and a urea byproduct. The choice of carbodiimide can be influenced by the solubility of the reactants and the ease of byproduct removal. EDC is often preferred in aqueous-based reactions due to its water solubility, and its urea byproduct is also water-soluble, facilitating purification. DCC, being insoluble in many common organic solvents, leads to the formation of an insoluble dicyclohexylurea (DCU) byproduct, which can be readily removed by filtration.

The efficiency of carbodiimide-mediated NHS ester formation can be influenced by several factors, including the choice of solvent, reaction temperature, and the presence of catalysts. Aprotic solvents such as dichloromethane (DCM), dimethylformamide (DMF), or tetrahydrofuran (THF) are commonly employed. The reaction is typically carried out at room temperature or cooled to 0°C to minimize potential side reactions.

Coupling AgentCommon SolventsKey ByproductByproduct Removal
EDC Water, DMF, DCMWater-soluble ureaAqueous extraction
DCC DCM, THF, DMFInsoluble DCUFiltration

Precursor Acid Synthesis and Activation

The direct precursor to the NHS ester is Fmoc-NH-ethyl-SS-propionic acid. The synthesis of this precursor acid is a key step and involves the formation of an unsymmetrical disulfide bond between an Fmoc-protected cysteamine moiety and a 3-mercaptopropionic acid moiety.

A plausible synthetic route for Fmoc-NH-ethyl-SS-propionic acid involves the use of thiol protecting groups to control the disulfide bond formation. A common strategy employs the trityl (Trt) protecting group for the thiol moieties of both cysteamine and 3-mercaptopropionic acid.

The synthesis can be envisioned as follows:

Protection of Cysteamine: Cysteamine is reacted with trityl chloride to yield S-trityl-cysteamine.

Fmoc Protection: The amino group of S-trityl-cysteamine is then protected with Fmoc-Cl or Fmoc-OSu to give Fmoc-NH-ethyl-S-trityl.

Synthesis of the Second Component: 3-mercaptopropionic acid is reacted with trityl chloride to produce 3-(tritylthio)propionic acid.

Disulfide Bond Formation: The two S-trityl protected fragments can be coupled through various methods. One common approach involves the deprotection of one of the trityl groups followed by a thiol-disulfide exchange reaction with an activated version of the other thiol. Alternatively, simultaneous deprotection of both trityl groups followed by a controlled oxidative coupling can form the desired unsymmetrical disulfide. A more direct approach involves the reaction of Fmoc-cysteamine with an activated form of 3-mercaptopropionic acid, such as a thiosulfonate derivative, to directly form the disulfide bond.

Activation of the Carboxylic Acid: Once Fmoc-NH-ethyl-SS-propionic acid is synthesized, its carboxylic acid functionality must be activated for the subsequent reaction with NHS. As discussed, carbodiimide-mediated activation is a standard and effective method.

Methodologies for Incorporating the Disulfide (-SS-) Linkage

The disulfide bond is a key feature of the linker, providing a cleavable linkage under reducing conditions. The formation of this unsymmetrical disulfide requires specific synthetic strategies to avoid the formation of symmetrical disulfide byproducts.

Thiol-Disulfide Exchange Reactions in Linker Elaboration

Thiol-disulfide exchange is a versatile method for the formation of unsymmetrical disulfides. This reaction involves the reaction of a thiol with a disulfide. To favor the formation of the desired unsymmetrical product, one of the thiol components can be activated as a disulfide with a good leaving group.

For instance, Fmoc-cysteamine can be reacted with a reagent like 2,2'-dithiodipyridine to form an activated Fmoc-cysteaminyl-2-thiopyridyl disulfide. This intermediate can then react with 3-mercaptopropionic acid in a thiol-disulfide exchange reaction to yield the desired Fmoc-NH-ethyl-SS-propionic acid and 2-thiopyridone as a byproduct. The equilibrium of this reaction is driven towards the product side due to the stability of the leaving group.

Reaction Scheme Example: Fmoc-NH-CH₂-CH₂-SH + Py-SS-Py → Fmoc-NH-CH₂-CH₂-SS-Py + Py-SH Fmoc-NH-CH₂-CH₂-SS-Py + HS-CH₂-CH₂-COOH → Fmoc-NH-CH₂-CH₂-SS-CH₂-CH₂-COOH + Py-SH

This strategy offers good control over the formation of the unsymmetrical disulfide bond and is often performed under mild conditions.

Oxidative Coupling for Disulfide Formation

Oxidative coupling involves the direct oxidation of two different thiol precursors to form a disulfide bond. While this method can be efficient, it often leads to a statistical mixture of symmetrical and unsymmetrical disulfides, necessitating careful purification.

To achieve selective formation of the unsymmetrical disulfide, one can employ a strategy where one thiol is used in excess, or the two thiols are added sequentially to the oxidizing agent. Common oxidizing agents for this purpose include iodine, hydrogen peroxide, or air (in the presence of a catalyst).

A more controlled approach involves the use of specific reagents that facilitate the cross-coupling of two different thiols. For example, a sulfenyl halide intermediate can be generated from one thiol, which then reacts with the second thiol to form the unsymmetrical disulfide.

MethodReagentsAdvantagesDisadvantages
Thiol-Disulfide Exchange Activated disulfide (e.g., pyridyl disulfide)High selectivity, mild conditionsRequires pre-activation step
Oxidative Coupling I₂, H₂O₂, Air (catalyzed)Direct methodCan lead to product mixtures

Management of the Fmoc Protecting Group in Synthesis

The Fmoc group is a base-labile protecting group for the amine functionality. Its management is crucial throughout the synthesis to prevent premature deprotection while allowing for its selective removal when necessary.

The Fmoc group is generally stable under the acidic and neutral conditions used for many of the synthetic steps, including the formation of the disulfide bond and the NHS ester. The primary concern is its lability to basic conditions.

Deprotection of the Fmoc group is typically achieved using a solution of a secondary amine, most commonly 20% piperidine (B6355638) in a polar aprotic solvent like DMF. The reaction proceeds via a β-elimination mechanism, generating dibenzofulvene, which is scavenged by the piperidine to form a stable adduct.

In the context of the solution-phase synthesis of Fmoc-NH-ethyl-SS-propionic NHS ester, the Fmoc group is intended to remain on the final product. Therefore, exposure to basic conditions must be avoided after its introduction. During work-up and purification steps, it is important to maintain neutral or slightly acidic conditions to ensure the integrity of the Fmoc group. Purification of the final product and its precursors is typically achieved by chromatographic methods, such as silica (B1680970) gel column chromatography, which are compatible with the Fmoc protecting group. If any step inadvertently leads to Fmoc deprotection, re-protection can be carried out using Fmoc-Cl or Fmoc-OSu under controlled basic conditions.

Orthogonal Protection Strategies for Amine Functionalities

In the synthesis of molecules with multiple amine groups, such as the precursors to this compound, an orthogonal protection strategy is essential. researchgate.netresearchgate.net This approach allows for the selective deprotection of one amine group while others remain protected, enabling regioselective modifications. researchgate.netresearchgate.net The choice of protecting groups is dictated by their stability under different chemical conditions, ensuring that the removal of one group does not affect the others. researchgate.net

The most common strategy in solid-phase peptide synthesis (SPPS), which shares principles with linker synthesis, is the combination of the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group for α-amino protection and the acid-labile tert-butoxycarbonyl (Boc) group for side-chain amine protection (e.g., on a lysine (B10760008) residue). researchgate.net This represents a classic orthogonal pair. The Fmoc group can be cleaved under mild basic conditions, typically with piperidine, while the Boc group is stable to these conditions but is readily removed with acids like trifluoroacetic acid (TFA). researchgate.netescholarship.org

Other protecting groups can be employed to introduce additional layers of orthogonality, which is particularly useful for creating branched or specially modified molecules. researchgate.net These groups are stable to both the basic conditions used for Fmoc removal and the acidic conditions for Boc removal.

Key Orthogonal Protecting Groups for Primary Amines:

Protecting GroupAbbreviationCleavage ReagentConditionsOrthogonal To
9-FluorenylmethoxycarbonylFmocPiperidine, DBUMildly basicBoc, Alloc, Dde, ivDde
tert-ButoxycarbonylBocTrifluoroacetic Acid (TFA)Strongly acidicFmoc, Alloc, Dde, ivDde
AllyloxycarbonylAllocPd(0) catalyst (e.g., Pd(PPh₃)₄)Neutral, with scavengerFmoc, Boc
1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)ethylDdeHydrazine (2-10%) in DMFMildly basic/nucleophilicFmoc, Boc, Alloc
1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutylivDdeHydrazine (2-10%) in DMFMildly basic/nucleophilicFmoc, Boc, Alloc

This table presents a selection of common amine protecting groups and their cleavage conditions, demonstrating the principle of orthogonality.

For the synthesis of the this compound backbone, one amine would be protected with Fmoc, while other functionalities on the precursor molecules would be managed using these orthogonal principles to direct the synthetic pathway correctly.

Fmoc Deprotection Conditions and Yield Optimization

The removal of the Fmoc group is a critical and frequently repeated step in syntheses utilizing this protective strategy. The standard method involves treating the Fmoc-protected amine with a solution of 20% piperidine in a polar aprotic solvent like dimethylformamide (DMF). escholarship.org The mechanism involves a β-elimination reaction, where the basic piperidine abstracts the acidic proton on the fluorenyl ring, leading to the cleavage of the carbamate and liberation of the free amine.

While effective, standard conditions can sometimes lead to side reactions or incomplete deprotection, especially with sterically hindered or aggregation-prone sequences. nih.gov Consequently, optimizing deprotection conditions is crucial for maximizing yield and purity.

Alternative Fmoc Deprotection Reagents:

Several alternatives to piperidine have been investigated to overcome its limitations, such as its potential to form piperidinyl-adducts with certain molecules.

ReagentAbbreviationTypical ConcentrationKey Advantages
Piperidine-20% in DMFStandard, well-established, and effective for most applications.
1,8-Diazabicyclo[5.4.0]undec-7-eneDBU2-5% in DMFA non-nucleophilic base, reduces risk of base-catalyzed side reactions.
4-Methylpiperidine (B120128)4-MP20% in DMFAs efficient as piperidine but is not a controlled substance, simplifying procurement and handling. nih.gov
Piperazine (B1678402)PZ10% w/v in DMF/ethanolAn alternative secondary amine that can be effective in specific contexts. nih.gov

This table compares common reagents used for the deprotection of the Fmoc group.

Yield Optimization:

To optimize yields, several factors must be considered:

Reaction Time: Deprotection times may need to be extended for sterically hindered amines. Monitoring the reaction by HPLC can determine the optimal time for complete removal without unnecessary exposure to basic conditions. nih.gov

Reagent Choice: For sensitive substrates that may be degraded by nucleophilic bases, a non-nucleophilic base like DBU is often preferred.

Acidic Hydrogenolysis: A novel method for Fmoc deprotection uses hydrogenolysis under mildly acidic conditions (e.g., Pd/C with HCl in MeOH). escholarship.org This non-basic method is highly valuable for substrates containing base-sensitive functionalities, preserving groups like Boc in the process. escholarship.orgresearchgate.net This expands the orthogonality of the Fmoc group, allowing its removal under conditions that are incompatible with traditional methods. escholarship.org

Purification and Isolation Techniques for Advanced Linker Molecules

The final stage in synthesizing linker molecules like this compound is purification and isolation. The presence of the highly reactive N-hydroxysuccinimide (NHS) ester group presents a significant challenge, as it is highly susceptible to hydrolysis in the presence of water. creative-proteomics.comiris-biotech.de Therefore, purification methods must be anhydrous or minimize exposure to aqueous environments.

Common Purification Techniques:

Chromatography:

Silica Gel Chromatography: This is a common method, but the acidic nature of standard silica gel can sometimes degrade sensitive compounds like NHS esters. Using deactivated neutral alumina or basic alumina can be a successful alternative. reddit.com Solvents must be rigorously dried, and the choice of eluent is critical to achieving separation without causing hydrolysis. reddit.com

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Preparative HPLC is often the method of choice for achieving high purity. reddit.com While it involves aqueous mobile phases, the short residence time on the column and immediate lyophilization of the collected fractions can minimize hydrolysis.

Precipitation and Recrystallization: This is a highly effective method for purifying solid compounds. The crude product is dissolved in a minimal amount of a "good" solvent (in which it is highly soluble, e.g., DMF or acetonitrile) and then precipitated by adding a large volume of a "poor" solvent (in which it is insoluble, e.g., ethyl acetate or ether). reddit.comgoogle.com This process can effectively remove unreacted starting materials and soluble impurities. reddit.comgoogle.com Multiple cycles of dissolution and precipitation can significantly increase purity.

Workup Procedures: A simple aqueous workup is often used to remove water-soluble byproducts, such as the N-hydroxysuccinimide released during the esterification reaction. This involves dissolving the crude product in a water-immiscible organic solvent (e.g., dichloromethane) and washing with water or brine. reddit.com However, this must be done quickly and at low temperatures to reduce the risk of hydrolyzing the desired NHS ester product.

Summary of Purification Techniques for NHS Esters:

TechniquePrincipleAdvantagesDisadvantages
Silica/Alumina ChromatographyAdsorptionGood for removing non-polar impurities.Risk of degradation on acidic silica; requires anhydrous conditions. reddit.com
Reversed-Phase HPLCPartitioningHigh resolution and purity achievable.Exposure to aqueous mobile phase requires rapid processing; requires specialized equipment. reddit.com
Precipitation/RecrystallizationDifferential SolubilitySimple, scalable, and effective for removing many impurities. google.comDependent on finding suitable solvent pairs; may not remove impurities with similar solubility.
Aqueous WorkupExtractionRemoves water-soluble byproducts like free NHS.High risk of product hydrolysis if not performed quickly and at low temperature. creative-proteomics.comiris-biotech.de

This table outlines the primary methods for purifying advanced linker molecules containing sensitive NHS esters, highlighting their respective benefits and drawbacks.

Chemical Reactivity and Mechanism of Conjugation with Fmoc Nh Ethyl Ss Propionic Nhs Ester

Kinetics and Thermodynamics of NHS Ester Reactivity with Primary Amines

The conjugation of Fmoc-NH-ethyl-SS-propionic NHS ester to molecules bearing primary amines, such as proteins, peptides, or modified oligonucleotides, proceeds via a nucleophilic acyl substitution. The primary amine attacks the carbonyl carbon of the NHS ester, leading to the formation of a stable amide bond and the release of N-hydroxysuccinimide (NHS) as a byproduct. lumiprobe.comgbiosciences.com

The reaction between an NHS ester and a primary amine is highly dependent on the pH of the reaction medium. broadpharm.com For the reaction to occur, the primary amine must be in its unprotonated, nucleophilic state. At acidic or neutral pH, primary amines are predominantly in their protonated, non-nucleophilic ammonium (B1175870) form (-NH3+), which significantly hinders the reaction. lumiprobe.comcovachem.com As the pH increases, the equilibrium shifts towards the unprotonated amine (-NH2), increasing its nucleophilicity and thus the rate of amide bond formation.

Research indicates that the optimal pH range for the reaction of NHS esters with primary amines is typically between 8.3 and 8.5. lumiprobe.combroadpharm.commst.eduacs.org Within this range, a sufficient concentration of the deprotonated amine is present to drive the reaction forward efficiently. However, at pH values significantly higher than this, the rate of a competing reaction, hydrolysis, increases dramatically. broadpharm.commst.edu

Interactive Data Table: Effect of pH on NHS Ester Reaction Parameters

pHAmine NucleophilicityReaction Rate with Primary AmineCompeting Hydrolysis RateOverall Conjugation Efficiency
< 7.0LowVery SlowSlowPoor
7.0 - 8.0ModerateModerateModerateModerate
8.3 - 8.5HighOptimalIncreasingHigh
> 9.0HighFastVery FastDecreasing

The choice of solvent can significantly impact the efficiency of the coupling reaction. While aqueous buffers are common, especially in bioconjugation, organic solvents are often employed, particularly when the NHS ester has poor water solubility. Polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO) are frequently recommended. lumiprobe.comcovachem.commst.eduresearchgate.net These solvents are effective at dissolving both the NHS ester and many amine-containing substrates, facilitating the reaction.

Interactive Data Table: Solvent Effects on NHS Ester Coupling Efficiency

Solvent SystemKey ConsiderationsImpact on Coupling Efficiency
Aqueous Buffer (e.g., PBS, Bicarbonate)pH control is critical (optimal 8.3-8.5). Hydrolysis is a significant competing reaction.Good for water-soluble biomolecules. Efficiency can be reduced by hydrolysis.
Dimethylformamide (DMF)Must be anhydrous and amine-free. Often requires an added non-nucleophilic base.High solubility for many reactants. Minimizes hydrolysis, potentially leading to higher yields.
Dimethyl Sulfoxide (DMSO)Anhydrous conditions are preferred. Good solubilizing agent for many NHS esters.Similar to DMF, it can enhance reaction efficiency by reducing hydrolysis.
Dichloromethane (DCM)Typically used with a non-nucleophilic base for reactions involving smaller molecules.Can be effective, particularly in peptide synthesis, but less common for large biomolecule conjugation.

The primary competing reaction in the use of NHS esters is hydrolysis, where the ester is cleaved by water to yield the corresponding carboxylic acid and free NHS. lumiprobe.com This reaction is also pH-dependent and becomes significantly faster at higher pH values. mst.edu The half-life of an NHS ester can decrease from hours at pH 7 to mere minutes at pH 9. lumiprobe.com

Data Table: Half-life of NHS Ester Hydrolysis at Various pH Values

pHTemperature (°C)Half-life of Hydrolysis
7.004 - 5 hours
8.6410 minutes
9.0Room Temperature~125 minutes

Note: Data is generalized from studies on various NHS esters and may vary for this compound. mst.edu

To mitigate hydrolysis, several strategies can be employed:

pH Control: Maintaining the pH in the optimal range of 8.3-8.5 provides a good balance between amine reactivity and the rate of hydrolysis. broadpharm.commst.edu

Reagent Concentration: Using a higher concentration of the amine-containing molecule can favor the aminolysis reaction over hydrolysis. gbiosciences.com

Anhydrous Solvents: Performing the reaction in an anhydrous organic solvent like DMF or DMSO effectively eliminates water-driven hydrolysis. researchgate.net

Fresh Reagent Preparation: NHS ester solutions should be prepared immediately before use, as their stability in solution, especially aqueous solution, is limited. covachem.com

Mechanistic Insights into Fmoc Deprotection

The Fmoc protecting group is stable under acidic and neutral conditions but can be readily cleaved under basic conditions, a property that is central to its use in solid-phase peptide synthesis (SPPS) and other multi-step synthetic strategies.

The deprotection of the Fmoc group is typically achieved using a solution of a secondary amine, most commonly piperidine (B6355638) in DMF. The mechanism proceeds via a beta-elimination (E1cB) pathway. researchgate.net

The process involves two main steps:

Proton Abstraction: The basic piperidine molecule abstracts the acidic proton from the C9 position of the fluorenyl group.

Elimination and Release: This abstraction leads to the formation of a dibenzofulvene (DBF) intermediate and the release of carbon dioxide and the deprotected primary amine.

A crucial role of piperidine, beyond being the base, is to act as a scavenger for the highly reactive DBF intermediate. Piperidine traps the DBF to form a stable adduct, preventing it from undergoing side reactions, such as reacting with the newly liberated primary amine.

Key optimization parameters include the choice of base, its concentration, the reaction time, and the solvent. While 20% piperidine in DMF is a standard condition, alternatives like 4-methylpiperidine (B120128) and piperazine (B1678402) have been investigated. lumiprobe.com Studies have shown that for some amino acids, deprotection can be efficient even at lower piperidine concentrations or with shorter reaction times, while for others, more stringent conditions are required. mst.edu The use of greener solvents and alternative bases is an active area of research to improve the sustainability of peptide synthesis. researchgate.net

Interactive Data Table: Optimization of Fmoc Deprotection Conditions

ParameterCondition 1Condition 2Condition 3Outcome/Consideration
Base 20% Piperidine/DMF20% 4-Methylpiperidine/DMF10% Piperazine/DMF-EthanolPiperidine is the standard. 4-Methylpiperidine shows similar efficiency. Piperazine can also be effective. lumiprobe.com
Concentration 5% Piperidine/DMF20% Piperidine/DMF-Higher concentrations generally lead to faster deprotection. 20% is common to ensure completeness. mst.edu
Time 3 minutes7 minutes10+ minutesReaction time depends on the specific amino acid and reaction scale. Longer times may be needed for difficult sequences. mst.edu
Solvent N,N-Dimethylformamide (DMF)N-Methyl-2-pyrrolidone (NMP)Dichloromethane (DCM)Polar aprotic solvents like DMF and NMP are most effective. Deprotection is less efficient in non-polar solvents like DCM.

Disulfide Bond Cleavage Mechanisms in Reducing Environments

The disulfide bond within the Fmoc-NH-ethyl-SS-propionic linker is susceptible to cleavage through reduction, a process that breaks the sulfur-sulfur bond and releases the conjugated payload. This cleavage is typically triggered by the reducing environment found within cells.

Glutathione (B108866) (GSH) is a tripeptide that represents the most abundant low-molecular-weight thiol in mammalian cells, playing a crucial role in maintaining the intracellular redox balance. libretexts.orgnih.govnih.gov The concentration of GSH is significantly higher inside cells (ranging from 1 to 10 mM) compared to the extracellular environment, such as in plasma (around 5 µM). nih.gov This concentration gradient is a key factor in the selective cleavage of disulfide linkers within the target cells.

The reduction of a disulfide bond by GSH is a thiol-disulfide exchange reaction. libretexts.org The process is initiated by the nucleophilic attack of a glutathione thiolate anion (GS-) on one of the sulfur atoms of the disulfide bond in the linker. This results in the formation of a mixed disulfide between the linker and glutathione, and the release of the other part of the linker as a free thiol. Subsequently, a second GSH molecule can react with the mixed disulfide, regenerating the free thiol of the linker and producing oxidized glutathione (GSSG). nih.gov

This glutathione-mediated cleavage is a critical mechanism for the intracellular release of drugs from antibody-drug conjugates (ADCs) that utilize disulfide linkers. rsc.org The stability of the disulfide bond in the bloodstream, where GSH concentrations are low, and its subsequent cleavage in the high-GSH environment of the cell, provides a targeted delivery strategy.

Table 1: Glutathione (GSH) Concentrations in Different Biological Compartments

Biological Compartment Typical GSH Concentration Significance for Disulfide Linkers
Cytosol 1-10 mM nih.gov Promotes rapid cleavage of disulfide bonds.
Blood Plasma ~5 µM Ensures stability of disulfide-linked conjugates in circulation.
Endoplasmic Reticulum Higher GSSG/GSH ratio than cytosol nih.gov Less reducing environment compared to the cytosol.

Dithiothreitol (B142953) and Other Reducing Agent Effects on Disulfide Lability

Dithiothreitol (DTT), also known as Cleland's reagent, is a potent reducing agent commonly used in laboratory settings to cleave disulfide bonds in proteins and other molecules. iris-biotech.deastralscientific.com.auwikipedia.org Its high efficiency is attributed to its ability to form a stable six-membered ring after reducing a disulfide bond. iris-biotech.deastralscientific.com.auwikipedia.orgbroadpharm.comagscientific.com

The reduction mechanism by DTT is a two-step process. iris-biotech.deastralscientific.com.aubroadpharm.com In the first step, one of the thiol groups in DTT attacks the disulfide bond of the target molecule, forming a mixed disulfide intermediate. In the second, intramolecular step, the second thiol group of the same DTT molecule attacks the sulfur atom of the mixed disulfide, leading to the formation of a cyclic, oxidized DTT and the fully reduced target molecule. iris-biotech.deastralscientific.com.aubroadpharm.com This intramolecular cyclization is thermodynamically favorable and drives the reaction to completion, making DTT a more efficient reducing agent at lower concentrations compared to monothiol reagents like glutathione or 2-mercaptoethanol. iris-biotech.debroadpharm.com

Other reducing agents, such as tris(2-carboxyethyl)phosphine (B1197953) (TCEP), are also effective in cleaving disulfide bonds and are often used in the production of ADCs. chemrxiv.orgtandfonline.com TCEP is known to be a potent and selective reducing agent that is stable over a wide pH range. tandfonline.com

Table 2: Comparison of Common Reducing Agents for Disulfide Bond Cleavage

Reducing Agent Mechanism Key Features Typical Concentration
Dithiothreitol (DTT) Two-step intramolecular cyclization iris-biotech.deastralscientific.com.aubroadpharm.com Highly efficient due to the formation of a stable six-membered ring. iris-biotech.deastralscientific.com.auwikipedia.org 1-100 mM astralscientific.com.aubroadpharm.comagscientific.com
Glutathione (GSH) Two sequential thiol-disulfide exchanges libretexts.orgnih.gov Major intracellular reducing agent, key for in vivo cleavage. nih.gov 1-10 mM (intracellular)
Tris(2-carboxyethyl)phosphine (TCEP) Phosphine-based reduction Effective over a broad pH range, often used in bioconjugation processes. chemrxiv.orgtandfonline.com Varies based on application

Redox Potential Considerations for Selective Cleavage

The selective cleavage of a disulfide bond is governed by the difference in redox potential between the disulfide bond itself and the surrounding environment, which is largely determined by the ratio of reduced to oxidized forms of redox-active species like glutathione (GSH/GSSG). nih.gov The standard redox potential (E₀') of the GSH/GSSG couple is approximately -240 mV at pH 7. harvard.edu

Dithiothreitol has a standard redox potential of -330 mV at pH 7, making it a significantly stronger reducing agent than glutathione. iris-biotech.deastralscientific.com.auwikipedia.orgbroadpharm.comagscientific.com This lower redox potential explains its high efficacy in reducing a wide range of disulfide bonds under laboratory conditions.

The design of disulfide linkers for applications like ADCs takes into account these redox potential differences. The linker needs to be stable enough to withstand the mildly oxidizing environment of the bloodstream but labile enough to be cleaved by the highly reducing intracellular environment, which is rich in GSH. nih.gov The specific chemical structure of the disulfide linker, including steric hindrance around the disulfide bond, can also influence its susceptibility to reduction and thus its cleavage rate. nih.gov The selective removal of a protecting group from an antibody through an aryl-alkyl disulfide bond, which has a weaker redox potential, can be achieved with a mild reductant without affecting the native alkyl-alkyl disulfides in the antibody. nih.gov

Table 3: Standard Redox Potentials of Key Reducing Agents

Redox Couple Standard Redox Potential (E₀' at pH 7) Implication
Glutathione (GSH/GSSG) ~ -240 mV harvard.edu The primary driver of intracellular disulfide bond cleavage.
Dithiothreitol (DTT/oxidized DTT) -330 mV iris-biotech.deastralscientific.com.auwikipedia.orgbroadpharm.comagscientific.com A very strong reducing agent, highly effective for in vitro cleavage.

Applications in Advanced Bioconjugation and Functionalization Research

Protein and Peptide Bioconjugation Strategies

The modification of proteins and peptides is central to creating therapeutic agents, diagnostic tools, and research reagents. Fmoc-NH-ethyl-SS-propionic NHS ester offers several strategic advantages in this domain.

A significant challenge in protein modification is achieving site-selectivity, particularly when targeting amine groups, due to the high abundance of lysine (B10760008) residues in most proteins. nih.gov However, the primary α-amine at a protein's N-terminus and the ε-amine of lysine side chains exhibit different pKa values. The N-terminal α-amine typically has a pKa in the range of 6.0 to 8.0, whereas the lysine ε-amine's pKa is around 10.5. mdpi.commdpi.com

This difference in basicity allows for pH-controlled conjugation. By conducting the labeling reaction with an NHS ester at a near-neutral or slightly acidic pH, the N-terminal amine is more nucleophilic than the protonated ε-amines of most lysine residues. mdpi.commdpi.com This strategy enables the preferential acylation of the single N-terminal site, leading to a more homogenous conjugate population. mdpi.com While NHS esters are a popular tool for this purpose, achieving complete selectivity can be challenging, as lysine residues in unique microenvironments may have lowered pKa values, making them more reactive. mdpi.comnih.gov

SiteTypical pKaOptimal pH for ReactionReactivity at pH ~7.0-7.5
N-terminal α-amine 6.0 - 8.0~7.0 - 8.0More Nucleophilic (Deprotonated)
Lysine ε-amine ~10.58.5 - 9.5Less Nucleophilic (Protonated)

Post-translational modifications (PTMs) are crucial for regulating protein function in nature. Researchers are increasingly using synthetic chemistry to create mimics of natural PTMs to program new functions into proteins and protein-based materials. nih.gov This approach of "PTM mimicry" can be used to control the assembly, disassembly, and stimuli-responsive behavior of biopolymers. nih.gov

This compound serves as an ideal scaffold for this application. It can be attached to a protein via its NHS ester. Subsequently, the Fmoc group can be removed under basic conditions to expose a new primary amine. broadpharm.com This newly available amine can then be conjugated to a second molecule of interest (e.g., a lipid, a fluorophore, or a polymer), effectively installing a synthetic modification at a defined location. This allows for the creation of hybrid materials with precisely encoded assembly and functional capabilities that may not be achievable through natural biosynthesis. nih.gov

The linker is instrumental in the synthesis of multi-functional protein constructs like antibody-drug conjugates (ADCs). targetmol.comscientist.com ADCs are a class of therapeutics that combine the targeting specificity of a monoclonal antibody with the potency of a cytotoxic drug. The linker's role is to connect these two components.

Using this compound, the NHS ester end can be reacted with amine groups (such as lysines) on the antibody. The Fmoc-protected amine on the other end of the linker provides a latent reactive site. After deprotection, this site can be used to attach a drug molecule. The disulfide bond within the linker is designed to be stable in the bloodstream but is cleaved by reducing agents like glutathione (B108866), which is present in higher concentrations inside cells. This ensures that the cytotoxic payload is released preferentially at the target site, enhancing efficacy and reducing systemic toxicity. The disulfide group can be used to introduce cross-linking in peptides, which can be useful in stabilizing their structure or creating multimeric peptides with enhanced biological activity. axispharm.com

Solid-Phase Peptide Synthesis (SPPS) is the dominant method for chemically synthesizing peptides. The most common strategy, Fmoc-SPPS, relies on the use of the base-labile Fmoc group to protect the N-terminus of amino acids. nih.govresearchgate.net During each cycle of synthesis, the Fmoc group is removed with a mild base (e.g., piperidine) to allow for the coupling of the next Fmoc-protected amino acid in the sequence. bachem.com

The Fmoc-protected amine on the Fmoc-NH-ethyl-SS-propionic linker makes it fully compatible with this methodology. The linker can be treated as a specialized building block and incorporated into a peptide sequence during SPPS. Its Fmoc group is handled by the synthesizer in the same manner as the Fmoc groups on the amino acids. This integration allows for the precise placement of the cleavable disulfide element and a latent amine handle within a synthetic peptide, which can be used for subsequent cyclization or conjugation after the peptide has been cleaved from the resin. The milder conditions of Fmoc-SPPS are particularly advantageous for creating modified peptides, as they preserve the integrity of sensitive functional groups. nih.gov

Nucleic Acid (Oligonucleotide) Conjugation Methodologies

The labeling of nucleic acids is essential for their use as diagnostic probes, therapeutic agents, and tools in molecular biology.

This compound is well-suited for labeling oligonucleotides that have been synthesized to include a primary amine. broadpharm.com Typically, a short alkyl amine linker (e.g., an Amino-Modifier C6) is incorporated at the 5' or 3' end of the oligonucleotide during automated synthesis. sigmaaldrich.com

The conjugation reaction involves dissolving the amine-modified oligonucleotide in a suitable conjugation buffer, often a borate (B1201080) buffer at a pH of around 8.5. sigmaaldrich.com The this compound, dissolved in an anhydrous organic solvent like DMSO, is then added to the oligonucleotide solution. The NHS ester reacts with the primary amine on the oligonucleotide to form a stable amide bond. This process attaches the cleavable linker to the nucleic acid, providing a handle for further functionalization after the removal of the Fmoc group. sigmaaldrich.com

Linker Integration into Oligonucleotide-Peptide Hybrids

The synthesis of oligonucleotide-peptide conjugates (OPCs) is a significant challenge due to the often-incompatible conditions required for the solid-phase synthesis of each component. biomers.net Post-synthetic coupling using chemoselective ligation is a common strategy, where reactive groups are introduced into both the oligonucleotide and the peptide to facilitate their conjugation. nih.gov Disulfide linkers, such as the one derived from this compound, are particularly useful in this context. mdpi.com

The NHS ester end of the linker can be reacted with an amino-modified oligonucleotide. sigmaaldrich.com Following this, the Fmoc group can be deprotected to reveal a primary amine, which is then available to be coupled with the carboxylic acid terminus of a peptide. broadpharm.com Alternatively, a thiol group can be introduced into either the peptide (e.g., via a cysteine residue) or the oligonucleotide, which can then react with an activated disulfide to form the conjugate. mdpi.com Disulfide-linked OPCs are designed to be stable in the extracellular environment but are readily cleaved within the reducing environment of the cell, such as in endosomes or the cytosol, which have high concentrations of glutathione. mdpi.comresearchgate.net This targeted release is a crucial feature for therapeutic applications. mdpi.com

Nanomaterial and Polymer Functionalization

Surface Modification of Nanoparticles for Biomedical Research

The functionalization of nanoparticles with bioreactive molecules is crucial for their application in biomedical research. Cleavable linkers containing disulfide bonds are instrumental in attaching therapeutic agents, targeting ligands, and imaging agents to nanoparticle surfaces. nih.govnih.gov For instance, a novel functionalization method for single-walled carbon nanotubes (SWNTs) utilizes a cleavable disulfide linkage to attach biomolecules like DNA and siRNA. acs.orgscispace.com This strategy ensures stable suspension in physiological buffers and allows for the release of the cargo inside the cell upon encountering reducing agents like dithiothreitol (B142953) (DTT). acs.orgscispace.com

In another study, a reductively cleavable photoreactive linker, disulfide-phenylazide (SPA), was used to functionalize mesoporous silica (B1680970) nanoparticles (MSNs). nih.gov The nanoparticles were successfully modified with dextran (B179266) and the protein avidin, and subsequent treatment with reducing agents like DTT or glutathione (GSH) triggered the release of encapsulated molecules. nih.gov This demonstrates the potential of disulfide-based linkers to improve biocompatibility and enable controlled release from inorganic nanoparticles. nih.gov

Polymer Conjugation for Hydrogel and Stimuli-Responsive Material Development

Stimuli-responsive hydrogels, which can change their properties in response to environmental cues, are of great interest for applications like drug delivery and tissue engineering. nih.gov Disulfide bonds are frequently incorporated into hydrogel networks to create redox-responsive materials. nih.gov These hydrogels can be designed to release encapsulated drugs upon exposure to the high glutathione concentrations found in tumor cells, enhancing therapeutic efficacy and reducing side effects. nih.govdovepress.com

Research has demonstrated the fabrication of redox-responsive hydrogels through a thiol-disulfide exchange reaction, combining thiol-terminated polymers with polymers containing pyridyl disulfide units. nih.gov These hydrogels degrade and release their payload when exposed to thiol-containing agents like DTT and GSH. nih.gov Similarly, hydrogels have been prepared by crosslinking thiol-containing polymers, resulting in materials with dynamic and reversible disulfide crosslinks. digitellinc.com Such hydrogels can support cell culture and exhibit changes in stiffness in response to small-molecule thiols. digitellinc.com Furthermore, disulfide-based linkers have been developed for light-triggered thiol-ene conjugation, allowing for the formation of hydrogels that can be cleaved and micropatterned using light, offering precise spatial and temporal control. rsc.orgresearchgate.net

Table 1: Examples of Stimuli-Responsive Hydrogel Systems Using Disulfide Linkers This table is interactive. Users can sort columns by clicking on the headers.

Polymer System Crosslinking Chemistry Stimulus for Cleavage Application Highlight Reference
Thiol-terminated tetra-arm PEG & Pyridyl disulfide-terminated PEG Thiol-disulfide exchange Dithiothreitol (DTT), L-glutathione (GSH) Tunable release of encapsulated protein (BSA) nih.gov
Thiol-containing polymers & Ene-containing crosslinkers Thiol-ene reaction Small-molecule thiols, Hydrogen peroxide Dynamic matrices for cell culture with tunable stiffness digitellinc.com
Thiol-functionalized macromers & Norbornene-terminal disulfide linker Light-triggered thiol-ene conjugation Two-photon irradiation Micropatterning of hydrogel networks rsc.orgresearchgate.net
Chondroitin sulfate (B86663) & α-tocopherol succinate Disulfide bond formation Glutathione (GSH) Redox-responsive micelles for doxorubicin (B1662922) delivery dovepress.com

Creation of Functionalized Biosensors and Biointerfaces

The ability to control the interaction between biological molecules and material surfaces is fundamental to the development of advanced biosensors and biointerfaces. Disulfide self-immolative linkers (DSILs) represent a sophisticated strategy for these applications. nih.gov These linkers can mask bioactive agents, which are then selectively activated upon disulfide cleavage in a reducing environment. nih.gov This approach is valuable for creating "turn-on" sensors that minimize background interference. nih.gov

The development of redox-responsive nanocarriers and biosensors often leverages the significant difference in glutathione concentration between the extracellular space and the intracellular environment. nih.gov This gradient allows for the design of systems that remain stable until they enter the cell, where the disulfide linker is cleaved, triggering a signal or releasing a payload. This principle is central to designing biosensors that can detect specific intracellular conditions or analytes.

Development of Cleavable Probes and Research Tools

Cleavable linkers are essential components in the design of sophisticated probes for biological research, including antibody-drug conjugates (ADCs) and fluorescent probes. nih.govtargetmol.com These linkers ensure that the probe or drug remains attached to its carrier until it reaches the target site, where a specific stimulus triggers its release. nih.govproteogenix.science

Design of Reducible Fluorescent Probes for Intracellular Studies

Fluorescent probes are powerful tools for visualizing molecular structures and dynamics within living cells. nih.gov Probes designed for intracellular studies often consist of a fluorophore, a linker, and a recognition moiety. nih.gov The integration of a reducible disulfide bond into the linker allows for the creation of "turn-on" fluorescent probes.

In a typical design, a fluorophore is held in a quenched (non-fluorescent) state. Upon entering the cell, the high intracellular concentration of reducing agents like glutathione cleaves the disulfide bond. rsc.org This cleavage event separates the fluorophore from the quencher, leading to a significant increase in fluorescence and signaling the presence of the reducing environment. rsc.orgresearchgate.net Researchers have developed quenched fluorescent probes using a disulfide bond to link a BODIPY fluorophore to a 2,4-dinitroaniline (B165453) (2,4-DNA) quencher. rsc.orgresearchgate.net Cell-free assays demonstrated that reducing agents like DL-dithiothreitol (DL-DTT) and glutathione (GSH) could effectively cleave the disulfide bond, resulting in fluorescence dequenching. rsc.org This strategy enables the direct monitoring of intracellular bond cleavage and can be used to study fundamental cellular degradation processes. rsc.orgresearchgate.net

Table 2: Research Findings on Reducible Fluorescent Probes This table is interactive. Users can sort columns by clicking on the headers.

Probe Component Linker Type Quencher Reductant Key Finding Reference
BODIPY-FL Disulfide 2,4-dinitroaniline (2,4-DNA) DL-dithiothreitol (DL-DTT) Rapid dequenching (within 2 hours) upon reduction. rsc.org
BODIPY-FL Disulfide 2,4-dinitroaniline (2,4-DNA) Glutathione (GSH) Slower, incomplete dequenching after 24 hours compared to DTT. rsc.org
Human Transferrin Conjugate Disulfide 2,4-dinitroaniline (2,4-DNA) Intracellular (HeLa cells) Disulfide bond degradation occurred more rapidly than a protease-sensitive linker. rsc.orgresearchgate.net

Synthesis of Affinity Tags for Proteomic Analysis

The ability to isolate and identify protein-protein interactions and cellular protein targets is a cornerstone of proteomic research. Affinity tags, which can be chemically linked to a bait molecule, are indispensable tools in this endeavor. The unique trifunctional nature of this compound makes it a valuable reagent for the synthesis of cleavable affinity tags.

In a typical workflow, the NHS ester of the crosslinker is first reacted with a primary amine on a molecule of interest, such as a small molecule inhibitor or a specific peptide ligand. Following this initial conjugation, the Fmoc group is removed, exposing a primary amine. This newly available amine can then be acylated with a reporter molecule, most commonly biotin (B1667282), which serves as the high-affinity handle for protein capture on streptavidin-coated solid supports.

The disulfide bond within the linker is central to the utility of these affinity tags. After the bait molecule has interacted with its cellular binding partners and the entire complex has been captured on a streptavidin resin, the disulfide bond can be selectively cleaved using reducing agents like dithiothreitol (DTT) or β-mercaptoethanol. This cleavage step releases the "prey" proteins, which can then be identified by mass spectrometry. This cleavable feature is advantageous as it allows for the specific elution of interacting proteins while the bait molecule and the affinity tag remain bound to the resin, thereby reducing background contamination in the final analysis.

Component Function Reaction/Cleavage Condition
NHS Ester Covalent linkage to primary amines of the bait molecule.Amine-reactive coupling.
Fmoc-protected Amine Masked reactive site for sequential conjugation.Removal with a base (e.g., piperidine) to expose the amine.
Disulfide Bond Cleavable linkage for elution of captured proteins.Reduction with agents like DTT or β-mercaptoethanol.
Biotin (Affinity Handle) High-affinity binding to streptavidin for capture.Acylation of the deprotected amine.

Construction of Activity-Based Protein Profiling Reagents

Activity-based protein profiling (ABPP) is a powerful chemical proteomic strategy used to characterize the functional state of entire enzyme families directly in complex biological systems. ABPP relies on the design of chemical probes that covalently modify the active site of a specific class of enzymes. This compound serves as a versatile building block in the modular construction of these sophisticated probes.

The synthesis of an activity-based probe using this linker typically involves a multi-step process. First, a reactive group or "warhead," designed to covalently bind to the active site of the target enzyme class, is synthesized with a primary amine handle. This amine is then coupled to the NHS ester of the this compound. Subsequently, the Fmoc protecting group is removed to expose the terminal amine of the linker. This amine is then conjugated to a reporter tag, which can be a fluorophore for imaging applications or a biotin tag for affinity purification and subsequent identification by mass spectrometry.

The cleavable disulfide bond in the linker is particularly beneficial in "two-step" ABPP workflows. In this approach, after the probe has labeled its target enzymes within a complex proteome, the cells are lysed, and the biotinylated enzyme-probe complexes are captured on streptavidin beads. The captured proteins can then be released from the beads by disulfide reduction, allowing for their identification and quantification. This method minimizes the interference of the large biotin-streptavidin complex during mass spectrometric analysis.

Probe Component Role in ABPP Synthetic Strategy using the Linker
Reactive Group (Warhead) Covalently modifies the active site of target enzymes.Coupled to the NHS ester of the linker via a primary amine.
Linker (this compound) Provides a cleavable bridge between the warhead and the reporter tag.Sequential conjugation of the warhead and the reporter tag.
Reporter Tag (e.g., Biotin, Fluorophore) Enables visualization or enrichment of labeled proteins.Conjugated to the deprotected amine of the linker.

Role in Stimuli Responsive Systems and Targeted Delivery Research

Design Principles for Redox-Responsive Cleavable Linkers in Bioconjugates

The core design principle of redox-responsive linkers is to exploit the significant difference in reduction potential between the extracellular and intracellular environments. creative-biolabs.com Disulfide bonds, the key functional group in linkers like Fmoc-NH-ethyl-SS-propionic NHS ester, are engineered to remain stable in the oxidizing conditions of the bloodstream but to be readily cleaved within the reducing environment of a target cell. nih.gov This differential stability is fundamental to achieving targeted drug delivery while minimizing systemic toxicity. creative-biolabs.com

The primary mechanism for the intracellular cleavage of disulfide linkers is the thiol-disulfide exchange reaction, driven by the high concentration of endogenous reducing agents within the cell, most notably glutathione (B108866) (GSH). creative-biolabs.comcreativebiolabs.net The concentration of GSH in the cytoplasm (1-10 mM) is up to 1000-fold higher than in the extracellular plasma (~5 µM). nih.gov

This steep concentration gradient ensures that upon internalization of a bioconjugate into a target cell, the disulfide bridge is rapidly reduced, breaking the link between the delivery vehicle (e.g., an antibody) and the therapeutic payload. creative-biolabs.comnih.gov This process effectively "switches on" the therapeutic agent only after it has reached its intended site of action, a critical feature for potent cytotoxic drugs used in cancer therapy. rsc.org In addition to glutathione, other cellular components like the enzyme protein disulfide isomerase may also contribute to the reduction of the disulfide bond. creative-biolabs.com

A crucial challenge in linker design is balancing the need for efficient intracellular release with high stability in systemic circulation to prevent premature drug detachment. nih.govnih.gov Premature release can lead to off-target toxicity and a diminished therapeutic window. creative-biolabs.com Disulfide linkers are thermodynamically stable at physiological pH in the absence of free thiols, which contributes to their stability in the bloodstream. creative-biolabs.comcreativebiolabs.net

Research has shown that the stability of disulfide bonds can be fine-tuned by introducing steric hindrance around the cleavable -S-S- group. frontiersin.org For instance, adding bulky groups like methyl substituents adjacent to the disulfide bond can shield it from unwanted reactions in the plasma without completely preventing its reduction by the high concentration of glutathione inside the cell. nih.govfrontiersin.org This strategy of modulating stability through steric hindrance is a key consideration in optimizing the pharmacokinetic profile of bioconjugates. frontiersin.org

Table 1: Design Principles for Redox-Responsive Disulfide Linkers

Design Principle Mechanism Implication for Bioconjugate Research Finding
Redox-Sensitivity Exploitation of the glutathione (GSH) concentration gradient between extracellular (low µM) and intracellular (high mM) environments. nih.gov Enables selective payload release inside the target cell, minimizing systemic exposure. creative-biolabs.com The ~1000-fold higher GSH concentration in the cytosol effectively triggers disulfide bond cleavage.
Circulatory Stability The disulfide bond is thermodynamically stable in the oxidizing environment of the blood. creative-biolabs.com Prevents premature drug release, reducing off-target toxicity and improving the therapeutic index. creative-biolabs.com Compared to earlier acid-labile linkers, disulfide linkers demonstrate enhanced serum stability. creative-biolabs.comcreativebiolabs.net
Steric Hindrance Introduction of alkyl groups (e.g., methyl) near the disulfide bond. frontiersin.org Increases stability in plasma by sterically shielding the bond from reduction, allowing for tunable half-life. nih.govfrontiersin.org Increasing steric hindrance around the disulfide bond enhances ADC stability in circulation but can slow the rate of intracellular release. nih.govnih.gov

This table is based on data presented in the surrounding text and cited sources.

Linker Engineering for Antibody-Drug Conjugates (ADCs) Research

The drug-antibody ratio (DAR)—the number of drug molecules attached to a single antibody—is a critical quality attribute of an ADC that affects its potency and clearance. creative-biolabs.com Traditional conjugation methods often result in heterogeneous mixtures with varying DARs and conjugation sites. nih.gov Advanced linker technologies, including those based on disulfide re-bridging, aim to produce more homogeneous ADCs with a controlled DAR. shu.edu.cnnih.gov For instance, "ThioBridge" technology utilizes the reduction of native interchain disulfide bonds in an antibody, followed by re-bridging with a linker that also carries the drug payload. shu.edu.cn This approach allows for the creation of ADCs with a defined DAR (e.g., 4) and improved stability. shu.edu.cnnih.gov

The ultimate goal of ADC linker design is to ensure that the cytotoxic payload is released exclusively at the tumor site (on-target) and not in healthy tissues (off-target). creative-biolabs.comnih.gov The stability of the disulfide linker in plasma is paramount to preventing off-target release. adcreview.com An ideal linker remains intact during circulation but is efficiently cleaved upon internalization into an antigen-positive tumor cell. researchgate.net The choice of conjugation site on the antibody can also influence stability; sites with less solvent accessibility can protect the linker from premature degradation in the plasma. creative-biolabs.com Therefore, linker design involves a careful balance: it must be stable enough to prevent off-target effects but labile enough to ensure potent on-target cell killing. nih.govnih.gov

The journey of an ADC from the bloodstream to the cellular interior involves traversing distinct biochemical environments. Plasma is an oxidizing environment with low levels of reducing agents, where linker stability is desired. nih.govcreative-biolabs.com Once an ADC binds to its target antigen and is internalized by the cell, it is typically trafficked through the endosomal-lysosomal pathway. researchgate.netnih.gov

The lysosome is an acidic organelle containing various degradative enzymes, such as cathepsins. adcreview.comresearchgate.net For many disulfide-linked ADCs, lysosomal processing is a necessary step. creative-biolabs.comcreativebiolabs.net Proteolytic degradation of the antibody within the lysosome liberates the drug-linker-amino acid complex. creative-biolabs.comnih.gov This complex then moves to the cytosol, where the high concentration of glutathione triggers the final cleavage of the disulfide bond, releasing the active drug. creative-biolabs.comcreativebiolabs.net Research shows that while some linkers, like peptide-based ones, are designed for direct enzymatic cleavage in the lysosome, disulfide linkers primarily rely on the reducing potential of the cytosol for payload release, though initial antibody degradation in the lysosome is often required. creative-biolabs.comnih.govadcreview.com Studies comparing ADC stability have shown significant differences between in vitro plasma assays and in vivo outcomes, highlighting the complexity of these interactions and the need for assays that better mimic physiological conditions. creative-biolabs.comtandfonline.com

Smart Material Development Incorporating Reducible Linkages

The core innovation of this compound lies in its disulfide bond, which serves as a reducible linkage. This feature is central to the design of smart materials that can undergo structural changes in response to specific chemical triggers, particularly reducing agents prevalent in intracellular environments.

The disulfide bond can be cleaved under mild reducing conditions, a property that is exploited in the development of materials for applications such as drug delivery. axispharm.com The NHS ester group is a common coupling agent that reacts with amino groups, while the Fmoc group acts as a protecting group for the amine, preventing unwanted reactions during synthesis. axispharm.com This cleavable disulfide linkage is a key component in creating systems that are stable under normal physiological conditions but can be triggered to disassemble or release a payload in a target environment.

One of the most promising applications of linkers containing disulfide bonds is in the construction of polymer nanoassemblies for targeted drug delivery. These nanoassemblies, such as micelles or nanoparticles, can encapsulate therapeutic agents and are designed to be stable in the bloodstream. The introduction of this compound into the polymeric structure allows for the creation of assemblies that are sensitive to the intracellular environment.

The rationale behind this approach is the significant difference in redox potential between the extracellular and intracellular compartments. The concentration of glutathione (GSH), a natural tripeptide with a thiol group, is substantially higher inside cells (in the millimolar range) compared to the extracellular environment (in the micromolar range). cd-bioparticles.net This high intracellular GSH concentration can efficiently cleave the disulfide bonds within the nanoassembly, leading to its disassembly and the subsequent release of the encapsulated cargo.

The process can be envisioned as follows:

Fabrication: The NHS ester of the linker reacts with amine-functionalized polymers or drug molecules to form stable amide bonds, incorporating the disulfide linkage into the backbone or as a cross-linker of the nanoassembly.

Systemic Circulation: The resulting nanoassemblies remain intact in the bloodstream due to the low concentration of reducing agents.

Cellular Uptake and Disassembly: Upon internalization by target cells, the high intracellular concentration of glutathione reduces the disulfide bonds to free thiols. This cleavage disrupts the structural integrity of the nanoassembly, causing it to swell or disassemble and release its payload precisely at the site of action.

This targeted release mechanism enhances the therapeutic efficacy of the drug while minimizing off-target side effects. The ability to trigger the disassembly of these nanoparticles in response to intracellular stimuli is a key area of research in advanced drug delivery systems. Current time information in Merrimack County, US.

Table 1: Comparison of Extracellular and Intracellular Glutathione Concentrations

EnvironmentGlutathione (GSH) ConcentrationImplication for Disulfide Bonds
Extracellular~2-20 µMStable
Intracellular~2-10 mMProne to reduction and cleavage

This table illustrates the differential glutathione concentrations that drive the stimuli-responsive disassembly of disulfide-containing nanoassemblies.

The principles of stimuli-responsive design also extend to the development of intelligent hydrogels and scaffolds for tissue engineering and controlled release applications. Hydrogels are three-dimensional, cross-linked networks of hydrophilic polymers that can absorb large amounts of water. By incorporating reducible cross-linkers like this compound, it is possible to create hydrogels that degrade in a controlled manner.

In this context, the NHS ester would be used to react with amine groups on polymer chains, forming a cross-linked hydrogel network. The disulfide bonds within the cross-links act as predetermined breaking points. When these hydrogels are placed in a reducing environment, such as the intracellular space or a specifically engineered medium containing reducing agents like dithiothreitol (B142953) (DTT), the disulfide bonds are cleaved. cd-bioparticles.net This leads to the degradation of the hydrogel and the release of encapsulated cells or therapeutic molecules.

The key advantages of this approach include:

On-Demand Degradation: The hydrogel can be designed to be stable until it encounters a specific reducing stimulus, allowing for "on-demand" release.

Tunable Release Profiles: The rate of degradation and, consequently, the release of the payload can be modulated by the density of the disulfide cross-links and the concentration of the reducing stimulus.

Biocompatibility: The degradation products, which are the polymer chains with free thiol groups, are generally well-tolerated in biological systems.

The development of such redox-responsive hydrogels is a significant area of interest for applications ranging from regenerative medicine to advanced drug delivery platforms. iris-biotech.de The ability to create hydrogels and scaffolds that can be disassembled in response to cellular cues opens up new possibilities for creating dynamic and interactive biomaterials. broadpharm.com

Table 2: Properties of this compound

PropertyDescriptionReference
Molecular Formula C24H24N2O6S2
Molecular Weight 500.6 g/mol
CAS Number 2128735-23-7
Reactive Group N-hydroxysuccinimide (NHS) ester
Protective Group Fluorenylmethyloxycarbonyl (Fmoc) axispharm.com
Cleavable Linkage Disulfide (SS) bond axispharm.com

This table summarizes the key chemical properties of this compound.

Advanced Analytical and Characterization Methodologies for Fmoc Nh Ethyl Ss Propionic Nhs Ester Conjugates

Spectroscopic Techniques for Conjugate Confirmation

Spectroscopic methods are fundamental for the initial confirmation of conjugation and for detailed structural elucidation of the resulting biomolecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique for the atomic-level structural characterization of molecules. nih.gov While its application to large protein conjugates like monoclonal antibodies (mAbs) in their entirety is challenging due to signal broadening, NMR is invaluable for characterizing the linker itself and smaller peptide conjugates. nih.gov

For conjugates involving Fmoc-NH-ethyl-SS-propionic NHS ester, NMR can be used to:

Confirm Covalent Attachment: One-dimensional (1D) and two-dimensional (2D) NMR experiments can confirm the formation of the amide bond between the NHS ester and an amine group (e.g., a lysine (B10760008) residue) on the target biomolecule. This is evidenced by the appearance of new cross-peaks in spectra like ¹H-¹⁵N HSQC.

Verify Linker Integrity: NMR can verify that the disulfide bond and the propionic acid structure of the linker remain intact during the conjugation process. nih.gov

Analyze Linker Environment: For smaller protein or peptide conjugates, NMR can provide insights into the local chemical environment around the conjugation site, detecting conformational changes that may arise from the addition of the linker-payload moiety. nih.govmdpi.com

Challenges in NMR analysis of large protein conjugates include the complexity of the spectra and the need for isotopic labeling (e.g., ¹³C, ¹⁵N) for detailed studies, which can be difficult and expensive. nih.govnih.gov

Mass spectrometry (MS) is an indispensable tool for the characterization of bioconjugates, providing precise molecular weight (MW) information. mtoz-biolabs.comcreative-proteomics.com Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS is particularly well-suited for the analysis of large, intact proteins and their conjugates due to its soft ionization nature, which minimizes fragmentation. nih.govresearchgate.net

Key applications of MALDI-TOF MS in analyzing this compound conjugates include:

Molecular Weight Verification: MS confirms successful conjugation by detecting a mass shift corresponding to the addition of the linker-payload moiety. The expected mass increase allows for direct verification of the covalent modification. lcms.czacs.org

Determination of Stoichiometry (Drug-to-Antibody Ratio - DAR): In the context of ADCs, a primary quality attribute is the average number of drug molecules conjugated to each antibody, known as the drug-to-antibody ratio (DAR). nih.govshimadzu.com MALDI-TOF analysis of the intact ADC reveals a distribution of species with different numbers of attached drug-linkers (e.g., DAR 0, 2, 4, 6, 8). By deconvoluting the resulting mass spectrum, the relative abundance of each species can be determined, allowing for the calculation of the average DAR. nih.govshimadzu.com

Table 1: Illustrative MALDI-TOF MS Data for an ADC

This table shows representative data from a MALDI-TOF analysis of a monoclonal antibody (mAb) conjugated with a drug-linker moiety. The mass shift between peaks corresponds to the mass of the attached drug-linker.

Detected SpeciesObserved Mass (Da)Number of Conjugated MoietiesRelative Abundance (%)
Unconjugated mAb148,050010.5
mAb + 2 Drug-Linkers150,450225.0
mAb + 4 Drug-Linkers152,852445.0
mAb + 6 Drug-Linkers155,255617.5
mAb + 8 Drug-Linkers157,65982.0
Average DAR 3.9

Chromatographic Methods for Conjugate Purity and Characterization

Chromatographic techniques are essential for monitoring the progress of the conjugation reaction, purifying the final product, and assessing its purity and stability.

High-Performance Liquid Chromatography (HPLC) is a cornerstone of bioconjugate analysis and purification. nih.gov Techniques like reverse-phase (RP-HPLC) and hydrophobic interaction chromatography (HIC) are commonly used.

Reaction Monitoring: The conjugation of a linker-payload to a protein typically increases its hydrophobicity. This change can be monitored by RP-HPLC, where the conjugated species will have a longer retention time than the unconjugated protein. Tracking the appearance of new peaks and the disappearance of the starting material allows for the optimization of reaction conditions.

Purification: Preparative HPLC can be used to purify the desired conjugate from unreacted protein, excess linker, and other impurities. researchgate.net HIC is particularly effective for separating ADC species with different DAR values, as the retention time on the column correlates with the number of hydrophobic drug-linkers attached. sigmaaldrich.com

Table 2: Representative HPLC Parameters for ADC Analysis

This table outlines typical conditions for the analytical separation of ADC species using Hydrophobic Interaction Chromatography (HIC).

ParameterCondition
Column HIC Butyl, 4.6 x 100 mm, 5 µm
Mobile Phase A 1.5 M Ammonium (B1175870) Sulfate (B86663) in 50 mM Sodium Phosphate, pH 7.0
Mobile Phase B 50 mM Sodium Phosphate, pH 7.0
Gradient 0-100% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 280 nm

Size-Exclusion Chromatography (SEC) is the primary method for quantifying aggregates in biotherapeutic protein samples. nih.govbiopharminternational.com Aggregation is a critical quality attribute, as aggregates can potentially impact product efficacy and immunogenicity. lcms.czshimadzu.com

SEC separates molecules based on their hydrodynamic radius. Larger molecules, such as dimers and higher-order aggregates, are excluded from the pores of the stationary phase and elute earlier than the desired monomeric conjugate. chromatographyonline.com The conjugation process, particularly with hydrophobic moieties, can sometimes increase the propensity for a protein to aggregate. criver.com Therefore, SEC is routinely used to:

Quantify High Molecular Weight Species (HMWS): SEC provides a quantitative measure of the percentage of aggregates in the final product.

Assess Formulation Stability: The method is used in stability studies to monitor for any increase in aggregation over time under various storage conditions.

For ADCs, mobile phase composition in SEC is critical. Additives such as organic modifiers or salts may be required to mitigate secondary hydrophobic interactions between the conjugate and the column stationary phase, which can otherwise lead to inaccurate results. shimadzu.comchromatographyonline.comrsc.org

Electrophoretic Techniques for Conjugate Analysis (e.g., SDS-PAGE)

Electrophoretic methods, particularly Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE), are widely used for the qualitative analysis of protein conjugates. researchgate.net This technique separates proteins based on their molecular weight under denaturing conditions.

For conjugates containing the this compound, SDS-PAGE is particularly useful due to the linker's cleavable disulfide bond. The analysis is typically performed under two conditions:

Non-reducing SDS-PAGE: In the absence of a reducing agent (like dithiothreitol (B142953) or β-mercaptoethanol), the disulfide bonds within the antibody and in the linker remain intact. The conjugated antibody will migrate as a single, high-molecular-weight band (e.g., ~150 kDa for an IgG). A successful conjugation is indicated by a slight increase in the apparent molecular weight of this band compared to the unconjugated antibody, although this shift can be difficult to resolve for single additions. nih.govresearchgate.net

Reducing SDS-PAGE: When a reducing agent is added, the inter-chain disulfide bonds of the antibody and the disulfide bond within the linker are cleaved. For an IgG, this results in the separation of the heavy chains (~50 kDa) and light chains (~25 kDa). If the linker-payload was attached to a lysine residue on the heavy chain, the heavy chain band will show a mass increase corresponding to the attached propionic acid-ethyl-NH-payload fragment. The light chain band should remain unchanged, confirming the site of conjugation and the cleavability of the linker. researchgate.netnih.gov

This dual analysis provides clear evidence of successful conjugation and confirms the functionality of the reducible disulfide linker, a key feature for the intended mechanism of action of many ADCs.

Functional Assays for Validating Cleavage and Release Efficiency

Functional assays are paramount in the preclinical evaluation of antibody-drug conjugates (ADCs) utilizing cleavable linkers like this compound. The core principle of this linker's design is its differential stability; it is engineered to be robust and remain intact within the systemic circulation to prevent premature payload release, while being labile enough to efficiently cleave and release its cytotoxic payload within the target cell. creative-biolabs.comaxispharm.com This selective release is primarily triggered by the significant redox potential difference between the extracellular environment and the intracellular cytosol. The cytosol of tumor cells maintains a highly reducing environment, with glutathione (B108866) (GSH) concentrations reported to be 100- to 1000-fold higher (1-10 mM) than in the blood plasma (~5 µM). Functional assays are therefore designed to experimentally verify this mechanism, ensuring that the disulfide bond within the linker is susceptible to reduction and that the active payload can be quantified upon release.

Quantification of Released Payload in Model Systems

Following the induced cleavage of the disulfide linker in a model system, precise and accurate quantification of the released payload is essential to validate the linker's efficiency. Several advanced analytical methodologies are employed for this purpose, with the choice of technique often depending on the physicochemical properties of the payload itself.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is the gold standard for payload quantification due to its exceptional sensitivity and specificity. researchgate.netnih.gov The methodology involves:

Sample Preparation: After incubation with the reducing agent, proteins in the sample (including the antibody component of the ADC) are typically precipitated and removed. nih.gov

Chromatographic Separation: The supernatant, containing the released payload and other small molecules, is injected into a High-Performance Liquid Chromatography (HPLC) system. The HPLC column separates the payload from the remaining components based on properties like polarity and size. sterlingpharmasolutions.com

Mass Spectrometric Detection: The eluent from the HPLC is directed into a tandem mass spectrometer (MS/MS). The instrument ionizes the payload molecule and measures its specific mass-to-charge ratio, confirming its identity. It then fragments the molecule and measures the masses of the resulting fragments, providing an unambiguous structural confirmation and highly sensitive quantification. sterlingpharmasolutions.comacs.org This technique allows for the creation of calibration curves to accurately determine the concentration of the released payload over time. sterlingpharmasolutions.com

Fluorescence Spectroscopy: This method is applicable when the payload is inherently fluorescent or has been conjugated with a fluorescent reporter tag. digitellinc.comnih.gov The principle relies on a change in the fluorescent signal upon cleavage. researchgate.net For instance, the payload's fluorescence might be quenched when attached to the large antibody, and the signal increases significantly upon its release. By measuring the change in fluorescence intensity over the course of the reduction assay, the rate and quantity of payload release can be monitored, often in real-time. nih.govacs.org

Time (hours)Released Payload Concentration (nM)Percentage of Total Payload Released (%)
00.50.1
175.215.0
2180.536.1
4315.063.0
8440.188.0
24485.597.1

This interactive table presents hypothetical but typical results from a time-course experiment designed to quantify the release of a payload from a disulfide-linked ADC under reducing conditions.

Future Directions and Emerging Research Avenues

Integration with Advanced Bioorthogonal Chemistry (e.g., Click Chemistry)

A significant avenue of emerging research is the integration of traditional linkers with advanced bioorthogonal chemistries. These reactions proceed with high specificity and efficiency in complex biological environments. Click chemistry, particularly the strain-promoted alkyne-azide cycloaddition (SPAAC), is a leading example. precisepeg.com

Fmoc-NH-ethyl-SS-propionic NHS ester can be readily adapted for use in click chemistry protocols. After the initial conjugation via its NHS ester and subsequent removal of the Fmoc group, the exposed primary amine can be acylated with a reagent carrying a bioorthogonal handle. For instance, reacting the amine with an NHS ester of dibenzocyclooctyne (DBCO-NHS ester) or an azide-containing acid would append a click-reactive moiety to the bioconjugate. nih.gov This creates a powerful platform for two-step labeling strategies where the disulfide-containing conjugate can be introduced to a system and subsequently targeted with a complementary click-functionalized probe, imaging agent, or therapeutic molecule. precisepeg.comnih.gov This approach leverages the linker's cleavability while adding the exceptional specificity of bioorthogonal reactions. nih.gov

Development of New Cleavage Triggers Beyond Redox Sensitivity

While the redox-sensitive disulfide bond is highly effective for intracellular cleavage due to the high glutathione (B108866) concentration inside cells, there is growing interest in developing linkers that respond to other specific triggers. chemistryviews.orgnih.gov This would expand the utility of cleavable linkers to different biological compartments or allow for externally controlled release.

Future iterations of disulfide-containing linkers may incorporate functionalities that enable cleavage through alternative mechanisms. One innovative approach is the use of light to trigger disulfide bond scission. rsc.org Research has demonstrated that disulfide linkages can be rendered photocleavable through the addition of a suitable photoinitiator, with two-photon irradiation allowing for highly localized and controlled cleavage in three-dimensional space. researchgate.net Another area of research involves designing entirely new linker backbones that are not based on disulfides but still respond to physiological cues. For example, linkers have been developed that exploit physiological thiol gradients as a trigger, offering a different but related cleavage strategy. chemistryviews.org These advancements point toward a future of "smart" linkers that can be cleaved on demand by a variety of stimuli, including light, specific enzymes, or changes in pH. chemistryviews.org

Cleavage Trigger Mechanism Potential Advantage
Reduction (Standard)Thiol-disulfide exchange (e.g., with Glutathione)High intracellular concentration provides a natural trigger. chemistryviews.org
Light (Emerging)Photocleavage in the presence of a photoinitiator. rsc.orgresearchgate.netHigh spatiotemporal control over cleavage. researchgate.net
Thiol Gradient (Novel)Reaction with specific thiol-containing biomolecules. chemistryviews.orgProvides an alternative to disulfide-based redox sensitivity. chemistryviews.org

Application in High-Throughput Screening and Combinatorial Chemistry for Bioconjugates

The sequential and orthogonal reactivity of this compound makes it exceptionally well-suited for applications in combinatorial chemistry and high-throughput screening (HTS). The linker's dual functionality allows for the creation of large libraries of bioconjugates with diverse components.

In a combinatorial approach, a core molecule (e.g., a peptide or scaffold) can be reacted with the linker's NHS ester. This initial product can then be divided into multiple pools. After Fmoc deprotection, each pool can be reacted with a different member of a library of small molecules, peptides, or targeting ligands. This parallel synthesis strategy can rapidly generate hundreds or thousands of unique bioconjugates. These libraries can then be subjected to HTS assays to identify candidates with optimal activity, binding affinity, or other desired properties. This is particularly relevant in fields like drug discovery and the development of Proteolysis Targeting Chimeras (PROTACs), where minor modifications to linker attachment points or the linked molecules can significantly impact efficacy. precisepeg.com

Q & A

Q. How does the disulfide bond in Fmoc-NH-ethyl-SS-propionic NHS ester influence its application in bioconjugation?

The disulfide bond (SS) enables selective cleavage under reducing conditions (e.g., glutathione in intracellular environments), making it ideal for drug delivery systems like antibody-drug conjugates (ADCs). This bond remains stable during synthesis and storage but breaks in reductive environments to release payloads . For conjugation, the NHS ester reacts with primary amines (e.g., lysine residues) to form stable amide bonds. Confirm bond integrity using Ellman’s assay or HPLC-MS post-synthesis .

Q. What are the optimal storage conditions for this compound to maintain reactivity?

Store at -20°C , protected from moisture and light. The NHS ester group is hydrolytically labile; prolonged exposure to humidity or aqueous buffers reduces reactivity. Use anhydrous DMF or DMSO for dissolution, and avoid repeated freeze-thaw cycles. Verify purity (>95%) via HPLC before critical experiments .

Q. How can solubility challenges be addressed when working with this compound?

The compound is soluble in polar aprotic solvents (e.g., DMF, DMSO) but may precipitate in aqueous buffers. For aqueous reactions:

  • Pre-dissolve in DMF (10% v/v final concentration).
  • Add gradually to buffered solutions (pH 7–9) while stirring.
  • Use sonication or mild heating (≤37°C) if necessary. Monitor solubility via dynamic light scattering (DLS) .

Advanced Research Questions

Q. How can conjugation efficiency be optimized for this compound with amine-containing biomolecules?

Methodology:

  • Molar Ratio: Use a 5–10:1 excess of NHS ester to target amine (e.g., lysine on antibodies).
  • Buffer: 0.1–0.2 M sodium bicarbonate (pH 8.3) minimizes hydrolysis. For N-terminal specificity, use pH 7.0–7.4.
  • Reaction Time: 1–2 hours at 25°C.
  • Validation: Quantify unreacted amines via TNBS assay or SDS-PAGE with Coomassie staining. Purify conjugates using size-exclusion chromatography (e.g., Sephadex G-25) .

Data Insight:

ParameterOptimal ConditionEfficiency Impact
pH8.3Maximizes NHS-amine reactivity
Molar Ratio (NHS:Protein)10:1Reduces unmodified species
Temperature25°CBalances rate vs. hydrolysis

Q. How do redox conditions affect the stability of the disulfide linker in ADC applications?

Experimental Design:

  • Reductive Stability Test: Incubate the conjugate with 1–10 mM glutathione (pH 5.0–7.4) at 37°C. Monitor cleavage via:
    • HPLC: Track linker fragments.
    • LC-MS: Confirm payload release.
  • Oxidative Stability: Expose to H₂O₂ (0.1–1 mM) to assess non-specific cleavage.
    Findings: Disulfide bonds remain intact in plasma (oxidizing) but cleave efficiently in intracellular reductant-rich environments (>80% payload release in 24 hours) .

Q. What analytical techniques are critical for resolving contradictions in conjugation yield vs. bioactivity data?

Troubleshooting Workflow:

Conjugation Efficiency: Measure via MALDI-TOF (mass shift) or fluorescence labeling (if using tagged NHS esters).

Disulfide Integrity: Use Raman spectroscopy (S-S stretch at 500–550 cm⁻¹) or non-reducing SDS-PAGE.

Bioactivity Assay: Compare conjugate vs. native protein in cell-based assays (e.g., receptor binding).
Case Example: Low bioactivity despite high conjugation yield may indicate disulfide scrambling or steric hindrance. Address by optimizing linker length or using site-specific conjugation .

Specialized Methodological Considerations

Q. How to mitigate hydrolysis of the NHS ester during long-term bioconjugation reactions?

  • Low-Temperature Reactions: Perform at 4°C for >2-hour incubations.
  • Anhydrous Conditions: Use molecular sieves in solvent stocks.
  • Quenching: Add excess glycine (1 M) after reaction to terminate unreacted esters. Validate via LC-MS .

Q. What strategies ensure reproducible disulfide bond formation during linker synthesis?

  • Oxidative Folding: Use air oxidation or dehydroascorbic acid in pH 8.0 buffer.
  • Quality Control: Characterize via:
    • HPLC-UV: Purity >95%.
    • Circular Dichroism (CD): Confirm SS bond geometry.
    • Thiol Trapping: Use DTNB to quantify free thiols (<2%) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.